Diethylene glycol dimethacrylate

Description

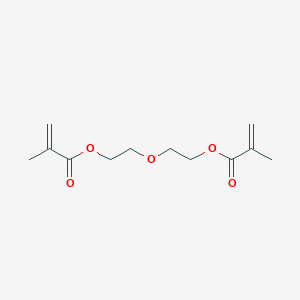

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCMNSHQOZQILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-18-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(oxydi-2,1-ethanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044882 | |

| Record name | Di(ethylene glycol) dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid, with an ester-like odor; [HSDB] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

120-125 °C at 0.27 kPa | |

| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.056 @ 20 °C | |

| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Diethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

2358-84-1 | |

| Record name | Diethylene glycol, dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2358-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol bis(methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002358841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(ethylene glycol) dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydi-2,1-ethanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R42PUI926F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethylene Glycol Dimethacrylate (DEGDMA)

This technical guide provides a comprehensive overview of the synthesis and characterization of diethylene glycol dimethacrylate (DEGDMA), a key monomer in the development of various polymers, particularly in the dental and biomaterial fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visual representations of key processes and pathways.

Synthesis of this compound

DEGDMA is commonly synthesized via the esterification of diethylene glycol with methacrylic acid. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.

Synthesis Reaction

Experimental Protocol: Esterification of Diethylene Glycol

This protocol is adapted from the synthesis of the structurally similar ethylene (B1197577) glycol dimethacrylate and is a standard procedure for methacrylate (B99206) ester synthesis.[1]

Materials:

-

Diethylene glycol

-

Methacrylic acid

-

Sulfuric acid (concentrated)

-

5% Sodium carbonate solution

-

5% Sodium chloride solution

-

Anhydrous magnesium sulfate

-

Toluene (or another suitable solvent for azeotropic removal of water)

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dean-Stark trap (or similar water separator)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a Dean-Stark trap, and a magnetic stirrer, add diethylene glycol, a slight excess of methacrylic acid (e.g., a molar ratio of 1:2.2 of diethylene glycol to methacrylic acid), and a suitable solvent like toluene.

-

Addition of Catalyst and Inhibitor: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5% of the total reactant weight) and a small amount of hydroquinone (e.g., 0.25 g) to inhibit the premature polymerization of the methacrylate groups.[1]

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring under a nitrogen atmosphere.[1] The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it three times with a 5% sodium carbonate solution to neutralize the excess methacrylic acid and the sulfuric acid catalyst.[1]

-

Wash the organic layer twice with a 5% sodium chloride solution to remove any remaining carbonate.[1]

-

Wash the organic layer with distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure at a temperature of around 50°C to obtain the final product, this compound.[1]

Characterization of this compound

The structure and purity of the synthesized DEGDMA are confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DEGDMA molecule. The disappearance of the broad O-H stretching band from the starting diethylene glycol and the appearance of the characteristic ester and methacrylate peaks confirm the successful synthesis.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950 | C-H stretch (aliphatic) | -CH₂- |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1635 | C=C stretch | Methacrylate |

| ~1160 | C-O stretch (ester) | Ester |

| ~950 | =C-H bend | Methacrylate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of DEGDMA.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.1 | s | =CH₂ (vinylic proton) |

| ~5.5 | s | =CH₂ (vinylic proton) |

| ~4.3 | t | -O-CH₂-C=O |

| ~3.7 | t | -CH₂-O-CH₂- (central ether) |

| ~1.9 | s | -CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~136 | C=CH₂ (quaternary vinylic carbon) |

| ~125 | C=CH₂ (vinylic carbon) |

| ~69 | -CH₂-O-CH₂- (central ether) |

| ~64 | -O-CH₂-C=O |

| ~18 | -CH₃ |

Experimental Workflow and Biological Interactions

DEGDMA is a common component in dental composites and other biomaterials. Understanding its handling in an experimental setting and its interaction with biological systems is crucial.

Experimental Workflow: Preparation of a Dental Composite

The following diagram illustrates a typical workflow for the preparation and characterization of an experimental dental composite containing DEGDMA.

Signaling Pathway: DEGDMA-Induced Cytotoxicity

Residual DEGDMA monomer can leach from polymer networks and induce cytotoxic effects in surrounding tissues. A primary mechanism of this toxicity is the induction of reactive oxygen species (ROS), which can trigger apoptotic cell death.[2] For the related monomer triethylene glycol dimethacrylate (TEGDMA), activation of caspase-8, -9, and -3, as well as the JNK and p38 MAPK pathways, has been observed.[3][4]

References

- 1. ikm.org.my [ikm.org.my]

- 2. Ethylene glycol dimethacrylate and this compound exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]

Di(ethylene glycol) dimethacrylate (DEGDMA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(ethylene glycol) dimethacrylate (DEGDMA) is a difunctional monomer widely utilized as a crosslinking agent in the synthesis of polymers for diverse applications, including in the biomedical and pharmaceutical fields. Its chemical structure, characterized by two terminal methacrylate (B99206) groups separated by a flexible diethylene glycol linker, imparts unique properties to the resulting polymeric networks. This technical guide provides an in-depth overview of the core chemical properties and molecular structure of DEGDMA, presenting quantitative data in structured tables and detailing experimental methodologies for its characterization. Furthermore, this document illustrates the fundamental polymerization pathway of DEGDMA, offering a valuable resource for researchers and professionals engaged in polymer chemistry and drug development.

Molecular Structure and Identification

DEGDMA is a clear, colorless liquid.[1] Its molecular structure consists of two methacrylate units ester-linked to a diethylene glycol chain. This bifunctional nature is the key to its role as a potent crosslinking agent, enabling the formation of three-dimensional polymer networks.[2]

The key identifiers and structural details of DEGDMA are summarized below:

-

Chemical Name: Di(ethylene glycol) dimethacrylate[1]

-

Synonyms: 2,2'-Oxybisethanol dimethacrylate, 2,2'-Oxydiethyl dimethacrylate[3]

-

CAS Number: 2358-84-1[1]

-

Molecular Formula: C12H18O5[1]

-

Molecular Weight: 242.27 g/mol [1]

-

SMILES: CC(=C)C(=O)OCCOCCOC(=O)C(=C)C[4]

-

InChI Key: XFCMNSHQOZQILR-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of DEGDMA are crucial for its handling, storage, and application in various polymerization processes. A summary of these properties is presented in the following tables.

Table 1: Physical Properties of DEGDMA

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 134 °C at 2 mmHg | [1][3][5] |

| Density | 1.082 g/mL at 25 °C | [1][3][5] |

| Refractive Index (n20/D) | 1.458 | [1][3] |

| Viscosity | Low | [6][7] |

Table 2: Chemical and Safety Properties of DEGDMA

| Property | Value/Information | Reference |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol | [1] |

| Stability | Light-sensitive; should be stored at -20°C | [1] |

| Hazards | Moderate skin sensitizer (B1316253), may cause irritation upon inhalation | [1] |

Polymerization of DEGDMA

DEGDMA is a key component in free-radical polymerization, where it acts as a crosslinker to form a polymer network. The process is initiated by a free-radical initiator, which can be activated by heat or light. The initiator creates free radicals that react with the vinyl groups of the DEGDMA monomers, leading to the formation of growing polymer chains. The bifunctional nature of DEGDMA allows these chains to connect, resulting in a crosslinked, three-dimensional structure.

Experimental Protocols

This section provides generalized methodologies for the characterization of DEGDMA. These protocols are based on standard laboratory techniques and may require optimization for specific equipment and research needs.

Synthesis of Di(ethylene glycol) dimethacrylate

This protocol is adapted from the synthesis of ethylene (B1197577) glycol dimethacrylate and outlines a typical esterification reaction.

Materials:

-

Diethylene glycol

-

Methacrylic acid

-

Sulfuric acid (catalyst)

-

Hydroquinone (inhibitor)

-

Sodium carbonate (Na2CO3) solution (5%)

-

Sodium chloride (NaCl) solution (5%)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Three-necked flask, condenser, water remover, stirrer

Procedure:

-

Combine diethylene glycol, methacrylic acid, hydroquinone, and sulfuric acid in a three-necked flask equipped with a stirrer, condenser, and water remover.

-

Heat the reaction mixture to approximately 110°C under a nitrogen atmosphere.

-

Maintain the reaction for several hours, monitoring the progress by measuring the acid index of the mixture periodically.

-

Once the reaction is complete (indicated by a stable, low acid index), cool the mixture to room temperature.

-

Neutralize the excess acid and catalyst by washing the product three times with a 5% Na2CO3 solution.

-

Wash the product twice with a 5% NaCl solution to remove any remaining salts.

-

Wash the product with distilled water.

-

Dry the organic layer over anhydrous MgSO4.

-

Filter the solution to remove the drying agent.

-

Remove any remaining volatile components under reduced pressure to obtain the purified DEGDMA product.

Determination of Physical Properties

Materials:

-

DEGDMA sample

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band

-

Heating source (Bunsen burner or microburner)

Procedure:

-

Fill the small test tube about half-full with the DEGDMA sample.

-

Place a capillary tube (sealed end up) into the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil.

-

Gently heat the side arm of the Thiele tube with a continuous back-and-forth motion.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Materials:

-

DEGDMA sample

-

Pycnometer (a flask with a specific, known volume)

-

Analytical balance

Procedure:

-

Carefully clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record the mass (m1).

-

Fill the pycnometer with distilled water of a known temperature and density. Weigh the filled pycnometer and record the mass (m2).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the DEGDMA sample.

-

Weigh the pycnometer filled with the DEGDMA sample and record the mass (m3).

-

The density of the DEGDMA can be calculated using the following formula: Density_DEGDMA = ((m3 - m1) / (m2 - m1)) * Density_water

Materials:

-

DEGDMA sample

-

Abbe refractometer

-

Dropper

-

Lens paper and ethanol (B145695) for cleaning

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Clean the prism surfaces of the refractometer with lens paper and a small amount of ethanol.

-

Place a few drops of the DEGDMA sample onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Adjust the light source and the focus to obtain a clear and sharp dividing line in the eyepiece.

-

Align the dividing line with the crosshairs.

-

Read the refractive index from the scale. Record the temperature at which the measurement is taken.

Spectroscopic Analysis (FTIR)

This protocol provides a general method for obtaining the infrared spectrum of liquid DEGDMA.

Materials:

-

DEGDMA sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lens paper

Procedure (using ATR-FTIR):

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent and lens paper.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of the DEGDMA sample directly onto the ATR crystal, ensuring the crystal is fully covered.

-

Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

After the measurement, clean the ATR crystal thoroughly.

Procedure (using salt plates):

-

Ensure the salt plates are clean and dry.

-

Place a small drop of the DEGDMA sample on one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire the FTIR spectrum.

-

After the measurement, clean the salt plates with a suitable dry solvent.

Applications in Research and Development

DEGDMA is a versatile crosslinking agent with numerous applications in materials science and drug development.[1] Its ability to form stable, crosslinked polymer networks makes it suitable for:

-

Dental Resins and Composites: Enhancing the mechanical strength and durability of dental restorations.[1]

-

Coatings and Adhesives: Improving adhesion and resistance to environmental factors.[1]

-

Hydrogels for Drug Delivery: The crosslinked network can be designed to control the release of therapeutic agents. The flexibility of the diethylene glycol linker can influence the swelling behavior and drug diffusion properties of the hydrogel.

-

Biomaterials and Tissue Engineering: Creating scaffolds with specific mechanical properties to support cell growth and tissue regeneration.

Safety and Handling

DEGDMA is classified as a moderate skin sensitizer and can cause irritation upon inhalation.[1] It has been shown to have cytotoxic and genotoxic effects on human cells.[1] Therefore, it is crucial to handle DEGDMA with appropriate safety precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Store in a cool, dark place, away from light and sources of ignition, as it is light-sensitive.[1]

Conclusion

Di(ethylene glycol) dimethacrylate is a fundamental building block in polymer chemistry with significant implications for the development of advanced materials, particularly in the biomedical and pharmaceutical sectors. A thorough understanding of its chemical properties, molecular structure, and polymerization behavior is essential for its effective and safe utilization. This technical guide provides a comprehensive overview of these core aspects, offering valuable data and methodologies to support researchers and professionals in their work with this important monomer.

References

- 1. ikm.org.my [ikm.org.my]

- 2. youtube.com [youtube.com]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101514158B - Preparation method of ethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Diethylene Glycol Dimethacrylate: A Technical Guide

Introduction

Diethylene glycol dimethacrylate (DEGDMA) is a difunctional monomer widely utilized in the formulation of polymers, particularly in dental restorative materials, adhesives, and coatings. Its chemical structure, featuring two terminal methacrylate (B99206) groups linked by a flexible diethylene glycol chain, allows for the formation of highly cross-linked polymer networks upon polymerization. For researchers, scientists, and drug development professionals, a thorough characterization of DEGDMA is critical to ensure material purity, monitor polymerization kinetics, and understand the structure-property relationships of the final polymer. Spectroscopic techniques are indispensable tools for this purpose, providing detailed qualitative and quantitative information about the molecular structure and functional groups of the monomer. This guide provides an in-depth overview of the core spectroscopic methods used to analyze DEGDMA, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). It is the definitive method for elucidating the molecular structure of DEGDMA and verifying its purity.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms in the molecule. The spectrum of DEGDMA shows characteristic signals for the vinyl, ether, and methyl protons.

Data Presentation: ¹H NMR Chemical Shifts

| Assigned Protons | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration |

| Vinyl (=CH₂) | 6.1, 5.6 | Singlet (s) | 2H (total) |

| Ester Methylene (-O-CH₂-CH₂-O-) | 4.3 | Triplet (t) | 4H |

| Ether Methylene (-CH₂-O-CH₂-) | 3.7 | Triplet (t) | 4H |

| Methyl (-CH₃) | 1.9 | Singlet (s) | 6H |

Note: Data is compiled from typical values for methacrylate monomers.[1][2]

Experimental Protocol: ¹H NMR

-

Sample Preparation : Accurately weigh 10-20 mg of liquid DEGDMA.[2]

-

Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[2] Ensure the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Data Acquisition : Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer to achieve good signal resolution.[2]

-

Set the number of scans to 16 or 64 to obtain an adequate signal-to-noise ratio.[2]

-

Data Processing : Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform.

-

Phase the spectrum and perform baseline correction to ensure accurate integration.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

Integrate the peaks to determine the relative ratios of protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments within the DEGDMA molecule.

Data Presentation: ¹³C NMR Chemical Shifts

| Assigned Carbons | Chemical Shift (δ) ppm (approx.) |

| Carbonyl (C=O) | 167 |

| Vinyl (=C<) | 136 |

| Vinyl (=CH₂) | 126 |

| Ether Methylene (-CH₂-O-CH₂-) | 69 |

| Ester Methylene (-O-CH₂-CH₂-O-) | 64 |

| Methyl (-CH₃) | 18 |

Note: Data is compiled from spectral data for DEGDMA and similar dimethacrylate monomers.[3][4]

Experimental Protocol: ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the data acquisition parameters. A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. They are highly sensitive to the presence of specific functional groups and are particularly useful for monitoring the polymerization of DEGDMA by observing the disappearance of the vinyl C=C bond.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR measures the absorption of infrared radiation by the sample, creating a spectrum that acts as a molecular "fingerprint."

Data Presentation: Key FTIR Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) (approx.) |

| C-H Stretch (vinyl & alkyl) | 2950 - 3000 |

| C=O Stretch (ester) | 1720 |

| C=C Stretch (vinyl) | 1636 |

| C-O Stretch (ester & ether) | 1150 - 1320 |

Note: Data is compiled from spectral data for DEGDMA and similar dimethacrylate monomers.[5][6][7]

Experimental Protocol: FTIR (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for analyzing liquid samples like DEGDMA.[8][9]

-

Instrument Setup : Ensure the ATR crystal (typically diamond or germanium) is clean.[9]

-

Background Spectrum : Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application : Place a single drop of neat DEGDMA liquid directly onto the center of the ATR crystal.[9]

-

Data Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[8]

-

Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds, making it an excellent tool for monitoring the C=C double bond in the methacrylate group.[10]

Data Presentation: Key Raman Shifts

| Vibrational Mode | Raman Shift (cm⁻¹) (approx.) |

| C=O Stretch (ester) | 1722 |

| C=C Stretch (vinyl) | 1641 |

| C-H Bending (methyl/methylene) | 1450 |

Note: Data is compiled from Raman studies on DEGDMA and poly(ethylene glycol dimethacrylate).[10][11][12]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation : Place a small amount of liquid DEGDMA into a glass capillary tube or as a drop on a microscope slide.[13]

-

Instrument Setup : Place the sample in the spectrometer's sample holder.

-

Data Acquisition : Focus the laser beam (e.g., 532 nm or 785 nm) onto the sample.[11]

-

Collect the scattered light using an appropriate objective and pass it through a filter to remove the Rayleigh scattering.[14]

-

Acquire the Raman spectrum by dispersing the light onto a CCD detector. Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation or fluorescence.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. DEGDMA itself does not contain strong chromophores that absorb significantly in the 200-800 nm range. However, this technique is highly valuable for quantitative analysis of photoinitiators mixed with DEGDMA in photopolymerizable systems and can be used to monitor the polymerization process by observing changes in the absorbance of these initiators.[15][16]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the DEGDMA formulation (containing a photoinitiator) in a UV-transparent solvent, such as ethanol (B145695) or hexane.

-

Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

-

Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Data Acquisition : Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm). The peak absorbance should ideally be within the linear range of the instrument (typically < 1.5).

Visualizations

Experimental and Analytical Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process for interpreting NMR data.

Caption: General workflow for the spectroscopic analysis of DEGDMA.

Caption: Logical flow for NMR data interpretation and structural confirmation.

References

- 1. This compound(2358-84-1) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound(2358-84-1) 13C NMR spectrum [chemicalbook.com]

- 4. Triethylene glycol dimethacrylate(109-16-0) 13C NMR [m.chemicalbook.com]

- 5. This compound | C12H18O5 | CID 16891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound(2358-84-1) Raman spectrum [chemicalbook.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. UV-Visible Spectrophotometer Analysis on Polymerization of 2-Hydroxyethyl Methacrylate [ideas.repec.org]

- 16. Selected Spectroscopic Techniques for Surface Analysis of Dental Materials: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Di(ethylene glycol) Dimethacrylate (DEGDMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of di(ethylene glycol) dimethacrylate (DEGDMA), specifically its viscosity and density. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of methodologies.

Core Physical Properties of DEGDMA

DEGDMA is a difunctional methacrylate (B99206) monomer known for its hydrophilic nature, excellent flexibility, and low viscosity. These properties make it a valuable crosslinking agent in the formulation of various polymers, particularly in the fields of dental resins, coatings, and adhesives.

Quantitative Data

The following tables summarize the reported values for the density and viscosity of DEGDMA. For comparative purposes, data for the structurally similar monomer, ethylene (B1197577) glycol dimethacrylate (EGDMA), is also included.

Table 1: Density of DEGDMA and EGDMA Monomers

| Monomer | Temperature (°C) | Density (g/mL) |

| DEGDMA | 25 | 1.082 |

| 20 | 1.056[1] | |

| EGDMA | 25 | 1.1 |

| 20 | 1.055 |

Table 2: Viscosity of DEGDMA and EGDMA Monomers

| Monomer | Temperature (°C) | Viscosity |

| DEGDMA | 20 | 8 cP |

| EGDMA | 25 | 1 - 6 cPs |

| 20 | 3.03 mm²/s |

Experimental Protocols

Accurate determination of viscosity and density is crucial for material characterization and formulation development. The following sections detail standard laboratory protocols for measuring these properties in liquid monomers like DEGDMA.

Density Determination via Pycnometry

This method provides a highly precise measurement of a liquid's density.

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid using a calibrated glass flask called a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper containing a capillary hole)

-

Analytical balance (accuracy of ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Cleaning and drying supplies (e.g., distilled water, acetone, drying oven)

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and dry it completely in an oven.

-

Allow the pycnometer to cool to ambient temperature and then weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m_empty.

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C ± 0.1 °C).

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m_water.

-

Record the temperature of the water. Using a standard reference table, find the density of water (ρ_water) at this temperature.

-

Calculate the exact volume of the pycnometer (V_pyc) using the formula: V_pyc = (m_water - m_empty) / ρ_water.

-

-

Measurement of DEGDMA Density:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the DEGDMA monomer, again ensuring no air bubbles are present and inserting the stopper to allow excess liquid to escape.

-

Thermostatically control the filled pycnometer to the desired temperature (e.g., 25 °C) in the water bath.

-

Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m_DEGDMA.

-

Calculate the density of the DEGDMA monomer (ρ_DEGDMA) using the formula: ρ_DEGDMA = (m_DEGDMA - m_empty) / V_pyc.

-

Viscosity Determination via Capillary Viscometry

This method is a standard for determining the kinematic viscosity of transparent Newtonian liquids.

Principle: The time taken for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer is measured. This flow time is directly proportional to the kinematic viscosity.

Apparatus:

-

Ubbelohde-type capillary viscometer

-

Constant temperature water bath with precise temperature control

-

Stopwatch or automated timing device

-

Pipette and suction bulb

-

Cleaning and drying supplies

Procedure:

-

Viscometer Selection and Cleaning:

-

Select an Ubbelohde viscometer with a capillary size appropriate for the expected viscosity of the DEGDMA monomer. The flow time should ideally be between 200 and 1000 seconds.

-

Thoroughly clean and dry the viscometer.

-

-

Sample Preparation and Loading:

-

Filter the DEGDMA monomer if any particulate matter is present.

-

Introduce the DEGDMA sample into the larger tube of the viscometer up to the indicated filling marks.

-

-

Measurement:

-

Place the viscometer vertically in the constant temperature bath, ensuring the measuring bulb is fully submerged. Allow at least 20-30 minutes for the sample to reach thermal equilibrium.

-

Close the venting tube and apply suction to the capillary tube to draw the liquid up into the measuring bulb, slightly above the upper timing mark.

-

Release the suction and open the venting tube. This creates a "suspended level," where the flow is driven only by the hydrostatic head of the liquid column.

-

Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

-

Stop the stopwatch precisely as the meniscus passes the lower timing mark. Record this as the flow time (t).

-

Repeat the measurement at least three times. The flow times should be within a specified tolerance (e.g., ±0.2%).

-

-

Calculation:

-

Calculate the average flow time from the repeated measurements.

-

The kinematic viscosity (ν) is calculated using the formula: ν = C × t, where C is the calibration constant of the viscometer (provided by the manufacturer or determined by measuring a standard of known viscosity).

-

To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density of the DEGDMA at the same temperature: η = ν × ρ_DEGDMA.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for the determination of density and viscosity.

Caption: Workflow for Density Determination using a Pycnometer.

Caption: Workflow for Viscosity Determination using a Capillary Viscometer.

References

An In-depth Technical Guide to the Free-Radical Polymerization of Diethylene Glycol Dimethacrylate (DEGDMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free-radical polymerization of diethylene glycol dimethacrylate (DEGDMA), a crucial crosslinking monomer in the development of advanced polymeric materials for various applications, including in the pharmaceutical and biomedical fields. This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the polymerization process.

Core Mechanism of Free-Radical Polymerization of DEGDMA

The free-radical polymerization of DEGDMA is a chain reaction process that can be divided into three primary stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through the thermal decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photolysis using a photoinitiator.[1][2] The resulting primary radicals then react with a DEGDMA monomer to form an initiated monomer radical.

Propagation: The newly formed monomer radical attacks the vinyl group of another DEGDMA monomer, leading to the formation of a larger radical. This step is repeated, rapidly increasing the length of the polymer chain. Due to the difunctional nature of DEGDMA, with two methacrylate (B99206) groups, the propagating chain can also react with a pendant double bond on another polymer chain, leading to the formation of a crosslinked, three-dimensional network.[3]

Termination: The growth of the polymer chain is halted through termination reactions. This can occur through two primary mechanisms: combination (or coupling), where two growing polymer radicals combine to form a single, non-reactive polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end group.

A significant kinetic feature of DEGDMA polymerization is the gel effect , also known as autoacceleration.[1] As the polymerization proceeds and a crosslinked network forms, the viscosity of the system increases dramatically. This increased viscosity hinders the diffusion of large polymer radicals, reducing the rate of termination. However, smaller monomer molecules can still diffuse to the active radical sites, allowing the propagation reaction to continue. This imbalance between a decreased termination rate and a relatively constant propagation rate leads to a sharp increase in the overall polymerization rate.

Quantitative Data

The kinetics of DEGDMA polymerization are influenced by several factors, including initiator concentration, temperature, and the presence of comonomers or solvents. The following tables summarize key quantitative data gathered from various studies.

| Initiator (AIBN) Concentration (wt%) | Maximum Polymerization Rate (arbitrary units) | Time to Reach Maximum Rate (min) | Final Monomer Conversion (%) |

| 0.25 | Lower | Longer | Lower |

| 0.50 | Higher | Shorter | Higher |

| 1.00 | Highest | Shortest | Highest |

Table 1: Effect of Initiator Concentration on DEGDMA Polymerization. Increasing the initiator concentration generally leads to a higher polymerization rate and a shorter time to reach the peak rate, often resulting in higher final monomer conversion. Data synthesized from trends observed in related methacrylate systems.[4][5]

| Temperature (°C) | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹) |

| 30 | ~150 | ~1 x 10⁶ |

| 40 | ~200 | ~2 x 10⁶ |

| 60 | ~300 | ~5 x 10⁶ |

Table 2: Typical Kinetic Rate Constants for DEGDMA Photopolymerization at Low Conversion. The propagation and termination rate constants generally increase with temperature. Note that these values can vary significantly with conversion due to diffusion limitations.[6]

| Monomer System | Final Monomer Conversion (%) |

| DEGDMA (bulk) | 50 - 70 |

| DEGDMA with 10 mol% solvent | 70 - 85 |

Table 3: Effect of Solvent on Final Monomer Conversion. The presence of a solvent can increase the mobility of the reacting species, leading to a higher final conversion by delaying the onset of vitrification.[1]

Experimental Protocols

Bulk Free-Radical Polymerization of DEGDMA

This protocol describes a typical procedure for the bulk polymerization of DEGDMA using AIBN as a thermal initiator.

Materials:

-

This compound (DEGDMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN)

-

Reaction vessel (e.g., glass vial with a septum)

-

Nitrogen or argon gas supply

-

Thermostatically controlled oil bath or heating block

-

Methanol (for precipitation)

-

Vacuum oven

Procedure:

-

Monomer Preparation: If the DEGDMA monomer contains an inhibitor, it should be removed by passing it through a column of activated basic alumina (B75360) or by washing with an alkaline solution followed by distillation under reduced pressure.

-

Initiator Dissolution: Accurately weigh the desired amount of AIBN (e.g., 0.5 wt% relative to the monomer) and dissolve it in the DEGDMA monomer in the reaction vessel. Ensure complete dissolution by gentle stirring or sonication.

-

Inert Atmosphere: Purge the monomer/initiator mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Seal the reaction vessel and place it in a preheated oil bath or heating block set to the desired reaction temperature (typically 60-80°C for AIBN).

-

Reaction Monitoring: The polymerization can be monitored by observing the increase in viscosity. For kinetic studies, samples can be withdrawn at specific time intervals for analysis.

-

Termination and Precipitation: After the desired reaction time, quench the polymerization by rapidly cooling the vessel in an ice bath. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a large excess of a non-solvent like methanol.

-

Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Monitoring Polymerization Kinetics with Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for monitoring the heat flow associated with the exothermic polymerization reaction in real-time.[7][8]

Experimental Setup:

-

Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (for photopolymerization) or a standard cell for thermal polymerization.

-

Aluminum DSC pans.

-

Nitrogen purge gas.

Procedure:

-

Sample Preparation: Prepare the DEGDMA/initiator mixture as described in the bulk polymerization protocol. Accurately weigh a small amount of the mixture (typically 2-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen for at least 5 minutes to create an inert atmosphere.

-

Isothermal Measurement: For thermal polymerization, rapidly heat the sample to the desired isothermal reaction temperature and record the heat flow as a function of time. For photopolymerization, equilibrate the sample at the desired temperature and then expose it to a UV light source of known intensity.

-

Data Analysis: The heat flow is directly proportional to the rate of polymerization. The total heat evolved during the reaction is proportional to the total monomer conversion. The degree of conversion at any given time can be calculated by dividing the heat evolved up to that time by the total heat of polymerization for the complete conversion of the methacrylate double bonds.

Determining Monomer Conversion with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a common and reliable method for determining the degree of monomer conversion by monitoring the disappearance of the carbon-carbon double bond (C=C) stretching vibration.[9][10][11][12][13]

Procedure:

-

Sample Preparation: Place a small drop of the initial monomer/initiator mixture between two KBr pellets or on an attenuated total reflectance (ATR) crystal to record the initial spectrum.

-

Polymerization: Polymerize the sample directly on the KBr pellets or ATR crystal by exposing it to a UV light source or by placing it in a heated cell.

-

Spectral Acquisition: Record FTIR spectra at various time intervals during the polymerization.

-

Data Analysis: The degree of conversion (DC) is calculated by monitoring the decrease in the absorbance peak area corresponding to the methacrylate C=C bond (typically around 1635-1640 cm⁻¹).[10][11] This peak is often ratioed against an internal standard peak that does not change during polymerization, such as the carbonyl C=O stretching vibration (around 1720 cm⁻¹). The formula for calculating the degree of conversion is:

DC (%) = [1 - ( (Area of C=C peak at time t) / (Area of internal standard at time t) ) / ( (Area of C=C peak at time 0) / (Area of internal standard at time 0) )] * 100

Visualizations of the Polymerization Mechanism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key stages of the free-radical polymerization of DEGDMA.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. mdpi.com [mdpi.com]

- 10. A new method for quantifying the intensity of the C=C band of dimethacrylate dental monomers in their FTIR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

Diethylene Glycol Dimethacrylate (CAS 2358-84-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylene glycol dimethacrylate (DEGDMA), CAS number 2358-84-1, is a difunctional methacrylate (B99206) monomer widely utilized as a crosslinking agent in the synthesis of polymers. Its unique properties, including the ability to enhance mechanical strength, thermal stability, and chemical resistance, have led to its application in diverse fields such as dental materials, coatings, adhesives, and electronics.[1][2] In the biomedical and pharmaceutical sectors, DEGDMA is a key component in the formulation of dental resins, composites, and hydrogels for drug delivery systems.[1][3] This guide provides an in-depth technical overview of DEGDMA, encompassing its physicochemical properties, synthesis and polymerization methodologies, toxicological profile, and analytical techniques. Detailed experimental protocols and structured data tables are presented to facilitate practical application and further research.

Chemical and Physical Properties

DEGDMA is a clear, colorless liquid with an ester-like odor.[4] It is characterized by two terminal methacrylate groups, which are responsible for its crosslinking capabilities during polymerization.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2358-84-1 | [6] |

| Molecular Formula | C₁₂H₁₈O₅ | [6][7] |

| Molecular Weight | 242.27 g/mol | [1][6][7] |

| Appearance | Clear, colorless liquid | [1][4][8] |

| Odor | Ester-like | [4] |

| Density | 1.082 g/mL at 25 °C | [1][8][9] |

| Boiling Point | 134 °C at 2 mmHg | [1][8][9] |

| Refractive Index | n20/D 1.458 | [1][9] |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [1] |

| LogP | 1.2416 | [6] |

Synthesis and Polymerization

Synthesis

The primary method for synthesizing DEGDMA is through the esterification of diethylene glycol with methacrylic acid.[10] This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water byproduct.[10]

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethylene glycol

-

Methacrylic acid

-

Sulfuric acid (catalyst)

-

Suitable solvent (e.g., toluene)

-

Sodium carbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a reaction flask equipped with a reflux condenser and a Dean-Stark trap, combine diethylene glycol, methacrylic acid, and a catalytic amount of sulfuric acid in a suitable solvent.

-

Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a sodium carbonate solution to neutralize the acidic catalyst and any unreacted methacrylic acid.

-

Wash the organic layer with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.[10]

Logical Workflow for DEGDMA Synthesis

Caption: Workflow for the synthesis of this compound.

Polymerization

DEGDMA undergoes free-radical polymerization, initiated by thermal or photochemical means.[11] Its bifunctional nature allows it to act as a crosslinking agent, forming a three-dimensional polymer network.[5] This crosslinking significantly enhances the mechanical and thermal properties of the resulting polymer.[1][5]

Experimental Protocol: Free-Radical Polymerization of DEGDMA

Materials:

-

This compound (DEGDMA) monomer

-

Initiator (e.g., Azobisisobutyronitrile (AIBN) for thermal initiation, or a photoinitiator for UV curing)

-

Solvent (optional, e.g., Tetrahydrofuran (THF))

Procedure (Thermal Initiation):

-

Dissolve the DEGDMA monomer and the thermal initiator (e.g., AIBN) in a suitable solvent in a reaction vessel.

-

De-gas the solution to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the thermal initiator and start the polymerization process.

-

Maintain the temperature for a specified period to allow the polymerization to proceed to the desired conversion.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Filter and dry the resulting polymer to obtain the final product.[11]

Experimental Workflow for DEGDMA Polymerization

Caption: General workflow for the free-radical polymerization of DEGDMA.

Toxicology and Biocompatibility

The toxicological profile of DEGDMA is a critical consideration, particularly in biomedical applications. Unpolymerized DEGDMA monomer can leach from polymer networks and has been shown to exhibit cytotoxic and genotoxic effects.[12][13]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Observation | Reference |

| Cytotoxicity | Reduces cell viability in human gingival fibroblasts. | [13] |

| Genotoxicity | Induces DNA damage in comet assays. | [13] |

| Apoptosis | Increases apoptosis in human gingival fibroblasts. | [13] |

| Cell Cycle | Causes cell cycle arrest in the G1/G0 phase. | [13] |

| Mechanism | Cytotoxic and genotoxic effects are mediated through the increased production of Reactive Oxygen Species (ROS). | [12][13] |

| Skin Sensitization | May cause an allergic skin reaction. | [4] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [4][7] |

Conceptual Signaling Pathway for DEGDMA-Induced Cytotoxicity

The available literature suggests that DEGDMA's toxicity is primarily mediated by the induction of oxidative stress. While a detailed signaling cascade has not been fully elucidated, a conceptual pathway can be proposed based on the observed cellular responses.

Caption: Conceptual pathway of DEGDMA-induced cellular toxicity.

Analytical Methods

A variety of analytical techniques are employed to characterize and quantify DEGDMA and its polymers.

Table 3: Analytical Methods for this compound

| Technique | Application | Reference |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C=C) to confirm the structure of the monomer and monitor polymerization. | [14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the monomer and polymer. | [4][14] |

| Mass Spectrometry (MS) | Identification and confirmation of the monomer's molecular weight and structure. | [4] |

| Thin-Layer Chromatography (TLC) | Separation and qualitative analysis of the monomer. | [4] |

| Polarography | Determination of residual monomer in polymers. | [4] |

| High-Performance Liquid Chromatography (HPLC) | Quantification of monomer elution from polymer matrices. | [13] |

Applications in Research and Drug Development

DEGDMA's role as a crosslinking agent is pivotal in the development of various materials for biomedical and pharmaceutical applications.

-

Dental Composites and Resins: DEGDMA is a common component in dental restorative materials, where it enhances the mechanical strength and durability of the fillings.[1]

-

Hydrogels for Drug Delivery: The crosslinking density of hydrogels can be controlled by varying the concentration of DEGDMA, which in turn influences the swelling behavior and the release kinetics of encapsulated drugs.[3][15]

-

Tissue Engineering Scaffolds: DEGDMA-crosslinked polymers can be used to fabricate scaffolds that provide mechanical support for cell growth and tissue regeneration.[3]

-

Biomaterials: It has been used in the synthesis and stabilization of various biomaterials.[13]

Safety and Handling

Appropriate safety precautions must be observed when handling DEGDMA.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and impervious clothing.[7][9] In case of insufficient ventilation, use a suitable respirator.[7]

-

Handling: Avoid inhalation, and contact with skin and eyes.[7] Use only in well-ventilated areas.[7] Contaminated work clothing should not be allowed out of the workplace.

-

Storage: Store in a cool, shaded area in a tightly closed container. It is often supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent premature polymerization.[9]

-

Spills: Absorb spills with an inert material and dispose of contaminated material according to regulations.[7] Prevent entry into drains or water courses.[7]

Conclusion

This compound is a versatile crosslinking monomer with significant utility in polymer science, particularly in the development of advanced materials for the biomedical and pharmaceutical industries. A thorough understanding of its properties, synthesis, polymerization behavior, and toxicological profile is essential for its safe and effective application. This guide provides a comprehensive technical foundation for researchers and professionals working with this important compound. Further research is warranted to fully elucidate the detailed molecular mechanisms of its biological interactions and to develop strategies to minimize the leaching of unreacted monomer from polymer-based medical devices and drug delivery systems.

References

- 1. nbinno.com [nbinno.com]

- 2. polysciences.com [polysciences.com]

- 3. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C12H18O5 | CID 16891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | 2358-84-1 [chemicalbook.com]

- 9. Di(ethylene glycol) dimethacrylate 95 2358-84-1 [sigmaaldrich.com]

- 10. Buy this compound | 2358-84-1 [smolecule.com]

- 11. mdpi.com [mdpi.com]

- 12. Ethylene glycol dimethacrylate and this compound exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ikm.org.my [ikm.org.my]

- 15. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

DEGDMA Monomer: A Technical Guide to Purity and Stabilization

For Researchers, Scientists, and Drug Development Professionals

Di(ethylene glycol) dimethacrylate (DEGDMA) is a crucial crosslinking monomer utilized in a wide array of applications, from dental resins and coatings to adhesives and materials for drug delivery systems. Its low viscosity, good flexibility, and excellent chemical resistance make it a versatile building block in polymer synthesis. However, the purity and stability of the DEGDMA monomer are paramount to achieving desired material properties and ensuring reproducibility in research and product development. This technical guide provides an in-depth overview of DEGDMA purity, stabilization methods, and detailed experimental protocols for its analysis and purification.

Core Properties and Specifications

DEGDMA is a difunctional methacrylate (B99206) monomer that readily undergoes free-radical polymerization.[1] To prevent premature polymerization during storage and transport, it is typically supplied with an inhibitor.[2] The quality of the monomer is defined by several key parameters, which are summarized in the table below.

| Property | Typical Value | Significance |

| Purity (assay) | ≥88% to ≥98% | The concentration of the DEGDMA monomer. Higher purity leads to more predictable polymerization kinetics and final polymer properties.[3][4] |

| Inhibitor | Monomethyl ether hydroquinone (B1673460) (MEHQ) | A radical scavenger that prevents spontaneous polymerization.[3] |

| Inhibitor Concentration | ~200 - 700 ppm | The amount of inhibitor present. This concentration is sufficient for storage stability but must often be removed before use in controlled polymerization reactions.[5] |

| Appearance | Colorless to light yellow clear liquid | A visual indicator of purity. Discoloration may suggest the presence of impurities or degradation products.[6] |

| Viscosity (@ 25°C) | 5 - 20 cps | Affects handling and processing characteristics.[6] |

| Moisture Content | ≤0.1% | Water can act as a plasticizer or interfere with certain polymerization techniques.[6] |

| Acid Value | ≤0.5 mg KOH/g | Indicates the presence of acidic impurities, such as methacrylic acid, which can affect polymerization and the properties of the final polymer.[5] |

Understanding DEGDMA Stabilization

The inherent reactivity of the acrylate (B77674) groups in DEGDMA makes it susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radical species.[2] To ensure a stable shelf life, manufacturers add polymerization inhibitors.

The most commonly used inhibitor for DEGDMA is monomethyl ether hydroquinone (MEHQ).[3] MEHQ is a phenolic compound that acts as a radical scavenger.[7] Its inhibitory effect is significantly enhanced in the presence of oxygen.[7] MEHQ intercepts and deactivates radical species that would otherwise initiate polymerization, thus providing an induction period during which the monomer remains in its unpolymerized state.[2][7]

dot

Caption: Mechanism of MEHQ as a radical scavenger.

Purity Analysis of DEGDMA

Ensuring the purity of DEGDMA is critical for reproducible and high-quality results in research and development. The following are detailed protocols for the analysis of DEGDMA purity using gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Experimental Protocol: Purity Analysis by Gas Chromatography (GC)

This method is suitable for determining the purity of DEGDMA and identifying volatile impurities.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column: A polar column such as a StabilWax (Crossbond polyethylene (B3416737) glycol) column (e.g., 60 m x 0.25 mm ID, 0.50 µm film thickness) is recommended.[8]

Reagents:

-

DEGDMA sample

-

High-purity solvent for dilution (e.g., methanol (B129727) or dichloromethane)[8]

-

Internal standard (e.g., 1-hexanol), if quantitative analysis is required.[8]

GC Conditions:

-

Injector Temperature: 250°C[8]

-

Detector Temperature: 250°C[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

-

Oven Temperature Program:

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

Sample Preparation:

-

Prepare a stock solution of the DEGDMA sample by dissolving a known amount (e.g., 100 mg) in the chosen solvent (e.g., 10 mL).

-

If using an internal standard, add a known concentration to the sample solution.

-

Inject the prepared sample into the GC.

Data Analysis: The purity of DEGDMA is determined by calculating the area percentage of the DEGDMA peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known DEGDMA concentrations.

dot

Caption: Workflow for GC analysis of DEGDMA purity.

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for analyzing the purity of DEGDMA and can also be used to quantify non-volatile impurities and the inhibitor.

Instrumentation:

-

HPLC system with a UV detector.

-

Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

Reagents:

HPLC Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v) with 0.1% formic acid.[9]

-

Flow Rate: 1.0 mL/min[9]

-

Column Temperature: 45°C[9]

-

Detection Wavelength: 210 nm (for DEGDMA) and 290 nm (for MEHQ).

-

Injection Volume: 10 µL[9]

Sample Preparation:

-

Prepare a stock solution of the DEGDMA sample in the mobile phase (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is determined by the area percentage of the DEGDMA peak. For accurate quantification of both DEGDMA and the inhibitor, calibration curves should be generated using standards of known concentrations.

Inhibitor Removal from DEGDMA

For many applications, particularly in controlled polymerization reactions, the presence of an inhibitor is undesirable. The following protocols detail common laboratory methods for removing MEHQ from DEGDMA.

Experimental Protocol: Inhibitor Removal Using a Basic Alumina (B75360) Column

This is a widely used and effective method for removing phenolic inhibitors like MEHQ.[10]

Materials:

-

Glass chromatography column

-

Basic activated alumina (Brockmann I)[11]

-

DEGDMA monomer

-

Glass wool or cotton plug[2]

-

Sand (optional)[11]

-

Collection flask

Procedure:

-

Column Preparation:

-

Securely clamp the chromatography column in a vertical position.

-

Insert a small plug of glass wool or cotton at the bottom of the column to support the packing material.[2]

-

Optionally, add a thin layer of sand over the plug.[11]

-

Prepare a slurry of the basic alumina in a non-polar solvent like hexane (B92381) and pour it into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing.[11] The bed height will depend on the amount of monomer to be purified; a 5-10 cm bed is often sufficient for small-scale purifications.[11]

-

Drain the solvent until the level is just above the top of the alumina bed.

-

-

Inhibitor Removal:

-

Carefully load the DEGDMA monomer onto the top of the alumina bed.

-

Open the stopcock and allow the monomer to pass through the column under gravity.

-

Collect the purified, inhibitor-free monomer in a clean, dry flask.

-

Important Considerations:

-

The purified monomer is no longer stabilized and should be used immediately or stored at a low temperature in the dark for a very short period to prevent spontaneous polymerization.

-

The activity of the alumina is crucial for effective inhibitor removal. Ensure the alumina is properly activated (e.g., by heating) if it has been stored for an extended period.

dot

Caption: Workflow for inhibitor removal from DEGDMA.

Experimental Protocol: Inhibitor Removal by Caustic Washing

This method utilizes an acid-base reaction to remove the weakly acidic MEHQ inhibitor.[12]

Materials:

-

DEGDMA monomer

-

5% aqueous sodium hydroxide (B78521) (NaOH) solution[12]

-

Separatory funnel

-

Deionized water

-

Saturated brine solution

-

Anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate)

-

Filtration apparatus

Procedure:

-

Extraction:

-

Place the DEGDMA monomer in a separatory funnel.

-

Add an equal volume of the 5% NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, periodically venting the funnel.

-

Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of MEHQ.[12]

-

Drain and discard the lower aqueous layer.

-

Repeat the washing step two more times with fresh NaOH solution.[12]

-

-

Neutralization and Drying:

-

Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).

-

Wash the monomer with a saturated brine solution to help remove residual water.

-

Transfer the washed monomer to a clean, dry flask and add an anhydrous drying agent. Swirl the flask and let it stand for 15-20 minutes.

-

-

Final Step:

-

Filter the monomer to remove the drying agent.

-